molecular formula C22H19ClN4O4S B11266937 N-(2-chlorophenyl)-2-[4,6-dioxo-5-(oxolan-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide

N-(2-chlorophenyl)-2-[4,6-dioxo-5-(oxolan-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide

Cat. No.: B11266937
M. Wt: 470.9 g/mol
InChI Key: QWSCATZCDJQZME-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[4,6-dioxo-5-(oxolan-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[4,6-dioxo-5-(oxolan-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the oxolan-2-ylmethyl group, and subsequent functionalization to introduce the acetamide group. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[4,6-dioxo-5-(oxolan-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-2-[4,6-dioxo-5-(oxolan-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent or in the treatment of other diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[4,6-dioxo-5-(oxolan-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic molecules with functional groups that allow for similar chemical reactivity and applications. Examples include:

    N-(2-chlorophenyl)-2-[4,6-dioxo-5-(oxolan-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide analogs: These compounds have slight modifications in their structure, such as different substituents or functional groups.

    Other tricyclic compounds: Molecules with similar tricyclic cores but different functional groups.

Uniqueness

The uniqueness of N-(2-chlorophenyl)-2-[4,6-dioxo-5-(oxolan-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[740

Properties

Molecular Formula

C22H19ClN4O4S

Molecular Weight

470.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[4,6-dioxo-5-(oxolan-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide

InChI

InChI=1S/C22H19ClN4O4S/c23-15-7-1-2-8-16(15)25-17(28)12-26-18-14-6-3-9-24-20(14)32-19(18)21(29)27(22(26)30)11-13-5-4-10-31-13/h1-3,6-9,13H,4-5,10-12H2,(H,25,28)

InChI Key

QWSCATZCDJQZME-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N(C2=O)CC(=O)NC5=CC=CC=C5Cl

Origin of Product

United States

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